molecular formula C22H27N5O B2383362 3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902316-43-2

3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2383362
CAS No.: 902316-43-2
M. Wt: 377.492
InChI Key: LNIFZJWBHQEQGC-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Mechanism of Action

Preparation Methods

The synthesis of 3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Industrial production methods often optimize these reactions for higher yields and purity, employing catalysts and solvents that are suitable for large-scale synthesis .

Chemical Reactions Analysis

3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

These comparisons highlight the unique properties of this compound, particularly its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-16(2)15-25-9-11-26(12-10-25)21-13-17(3)24-22-19(14-23-27(21)22)18-7-5-6-8-20(18)28-4/h5-8,13-14H,1,9-12,15H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIFZJWBHQEQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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